molecular formula C20H17F2N7O2 B3402605 N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide CAS No. 1058487-70-9

N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Cat. No.: B3402605
CAS No.: 1058487-70-9
M. Wt: 425.4 g/mol
InChI Key: HQBKEWFSQXADKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H17F2N7O2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide (CAS Number: 1105249-32-8) is a complex organic compound known for its diverse biological activities. This compound features a piperazine core and a triazolo-pyridazine scaffold, which are associated with various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H16_{16}F2_{2}N6_{6}O2_{2}, with a molecular weight of 410.4 g/mol. The structure incorporates multiple functional groups, including difluorophenyl and furan moieties, which contribute to its biological interactions.

Property Value
CAS Number1105249-32-8
Molecular FormulaC20_{20}H16_{16}F2_{2}N6_{6}O2_{2}
Molecular Weight410.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimalarial agent and its interactions with specific biological targets.

Antimalarial Activity

Recent studies have shown that compounds with similar triazolo-pyridazine scaffolds exhibit significant antimalarial activity against Plasmodium falciparum. For instance, compounds designed from the triazolo framework have been reported to inhibit falcipain-2 (FP-2), a crucial cysteine protease in the malaria parasite's lifecycle. In vitro evaluations indicated that certain derivatives displayed IC50_{50} values in the low micromolar range (e.g., 2.24 μM and 4.98 μM for related compounds) .

The mechanism of action is primarily through the inhibition of FP-2, which is essential for the degradation of human hemoglobin by the parasite. This inhibition leads to the death of the parasite during its trophozoite stage. The structural similarity of this compound to known FP-2 inhibitors suggests a potential for similar activity.

Case Studies

  • In Vitro Studies : A series of compounds based on the triazolo-pyridazine scaffold were evaluated for their antimalarial properties. The studies utilized virtual screening and molecular docking methods targeting falcipain-2. Several hits were synthesized and tested for their efficacy against Plasmodium falciparum, revealing promising results for further development .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related triazole compounds indicated favorable absorption and distribution characteristics. These studies are critical for understanding the bioavailability and therapeutic potential of this compound in clinical settings .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N7O2/c21-14-4-3-13(12-15(14)22)23-20(30)28-9-7-27(8-10-28)18-6-5-17-24-25-19(29(17)26-18)16-2-1-11-31-16/h1-6,11-12H,7-10H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKEWFSQXADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.